molecular formula C14H17N B2892663 2-Benzyl-3-methyl-2-azabicyclo[2.2.1]hept-5-ene CAS No. 1936186-34-3

2-Benzyl-3-methyl-2-azabicyclo[2.2.1]hept-5-ene

Cat. No.: B2892663
CAS No.: 1936186-34-3
M. Wt: 199.297
InChI Key: UODCZKFJFLNXBN-UHFFFAOYSA-N
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Description

2-Benzyl-3-methyl-2-azabicyclo[2.2.1]hept-5-ene (CAS 1936186-34-3) is a specialized azabicyclic compound offered to support cutting-edge research in synthetic and medicinal chemistry. This chemical features a [2.2.1] bicyclic framework, a structure recognized as a valuable scaffold in organic synthesis . The molecular formula is C14H17N, and it has a molecular weight of 199.29 g/mol . As part of the 2-azabicyclo[2.2.1]hept-5-ene family, this compound serves as a potential precursor or intermediate for the synthesis of more complex molecules. The core azabicyclo[2.2.1]heptane structure is a well-known motif in drug discovery, famously utilized in the synthesis of antiviral agents such as Carbovir and Abacavir . The benzyl and methyl substituents on the nitrogen atom provide specific steric and electronic properties that can be leveraged to modulate the compound's reactivity and physical characteristics in synthetic pathways. Researchers can utilize this building block to create functionalized γ-lactams and γ-amino acid derivatives with a cyclopentane framework, which are prevalent in pharmaceutically active compounds . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-benzyl-3-methyl-2-azabicyclo[2.2.1]hept-5-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N/c1-11-13-7-8-14(9-13)15(11)10-12-5-3-2-4-6-12/h2-8,11,13-14H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UODCZKFJFLNXBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(N1CC3=CC=CC=C3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1936186-34-3
Record name 2-benzyl-3-methyl-2-azabicyclo[2.2.1]hept-5-ene
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-3-methyl-2-azabicyclo[2.2.1]hept-5-ene typically involves the reaction of a suitable azabicyclic precursor with benzyl and methyl groups. One common method involves the use of a Diels-Alder reaction followed by functional group modifications to introduce the benzyl and methyl substituents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Diels-Alder reaction conditions and subsequent functionalization steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-3-methyl-2-azabicyclo[2.2.1]hept-5-ene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: MCPBA is commonly used for epoxidation reactions.

    Reduction: LiAlH4 is a typical reducing agent for this compound.

    Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.

Major Products Formed

    Epoxides: Formed from oxidation reactions.

    Reduced Products: Formed from reduction reactions.

    Substituted Products: Formed from nucleophilic substitution reactions.

Scientific Research Applications

2-Benzyl-3-methyl-2-azabicyclo[2.2.1]hept-5-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzyl-3-methyl-2-azabicyclo[2.2.1]hept-5-ene involves its interaction with molecular targets through its bicyclic structure. The nitrogen atom within the bicyclic framework can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and receptor binding .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s benzyl and methyl substituents distinguish it from other derivatives:

  • 7-Oxa-2-azabicyclo[2.2.1]hept-5-ene : Replacement of a carbon with oxygen increases ring strain and alters nucleophilic ring-opening reactivity, making it a precursor for sugar derivatives ("naked sugars") .
  • 3-Aza-2-oxabicyclo[2.2.1]hept-5-ene : The 3-aza-2-oxa configuration shifts reactivity toward regioselective ring-opening with alcohols or water under In(OTf)₃ catalysis, unlike the target compound’s 2-aza system .

Table 1: Structural and Functional Comparisons

Compound Substituents Key Features Applications
Target Compound 2-Benzyl, 3-methyl Enhanced lipophilicity; potential receptor binding via benzyl group Pharmacological ligands
2-Boc Derivative 2-Boc Stabilized amine for peptide synthesis Intermediate in drug synthesis
7-Oxa Derivative 7-Oxa High ring strain; facile ring-opening Shikimic acid/sugar synthesis
3-Aza-2-oxa Derivative 3-Aza, 2-oxa Anti-1,2 and anti-1,4 regioselectivity in solvolysis Natural product derivatization

Physicochemical Properties

  • Boiling Point and Solubility : The parent compound 2-azabicyclo[2.2.1]hept-5-ene (CAS 6671-85-8) has a boiling point of 137.6°C and density of 1.006 g/cm³ . The benzyl and methyl groups in the target compound increase molecular weight (MW: ~231.3 g/mol) and lipophilicity, likely reducing volatility (predicted bp >200°C) and enhancing membrane permeability.
  • Stereochemical Stability : Enantiomers of 2-azabicyclo[2.2.1]hept-5-en-3-one are resolved via lactamase biocatalysis . The target compound’s stereocenters (if present) may similarly influence chiral synthesis pathways.

Reactivity and Functionalization

  • Ring-Opening Reactions : Unlike 3-aza-2-oxabicyclo systems, which undergo In(OTf)₃-catalyzed anti-1,2 or anti-1,4 ring-opening with alcohols, the target compound’s 2-aza system may favor electrophilic aromatic substitution at the benzyl group .
  • Phosphorylation Efficiency : The methyl group at position 3 in the target compound could sterically reduce phosphorylation yields compared to unsubstituted or hydroxy-substituted analogues .

Q & A

Q. What are the common synthetic routes for 2-azabicyclo[2.2.1]hept-5-ene derivatives, and how do reaction conditions influence isomer formation?

Synthesis often involves cycloaddition or phosphorylation strategies. For example, phosphorylation of 2-azabicyclo systems using diphenylphosphoryl chloride in dichloromethane yields exo/endo isomers, with selectivity influenced by temperature and solvent polarity . Mechanistic studies show that steric hindrance in the bicyclic framework favors exo isomer formation under kinetic control . Reaction optimization (e.g., PEG-400 as a solvent with boric acid catalysis) can achieve yields >80% for aza-Michael adducts, avoiding unintended cyclization .

Q. How can researchers distinguish between structural isomers (e.g., exo vs. endo) or adducts (e.g., Michael vs. cycloadducts) using spectroscopic methods?

  • NMR Analysis : Diastereotopic protons in Michael adducts produce non-equivalent signals (e.g., δ 3.75–2.50 ppm for AMX systems), whereas cycloadducts exhibit distinct splitting patterns for bridgehead protons .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry, as seen in corrected studies where initial claims of 7-oxa-2-azabicyclo structures were revised to Michael adducts after crystallographic validation .
  • 13C DEPT Spectra : Differentiates carbonyl environments (e.g., succinimide carbons at 55–35 ppm vs. furan carbons at 150–110 ppm) .

Q. What are the typical reaction pathways involving 2-azabicyclo[2.2.1]hept-5-ene derivatives?

  • Aza-Michael Addition : Dominates in reactions between furfurylamines and maleimides, forming 3-(furylmethylamino)-pyrrolidine-2,5-diones under mild conditions .
  • Diels-Alder Cycloaddition : Requires activated dienophiles (e.g., maleic anhydride) but is less favored due to steric constraints in the bicyclic system .

Advanced Research Questions

Q. How can enantioselective synthesis of 2-azabicyclo[2.2.1]hept-5-ene derivatives be achieved?

Chiral imine precursors (e.g., (S)- or (R)-configured substrates) enable asymmetric induction during cycloaddition. For example, using (R)-imine precursors yields (1R,3S,4S)-configured bicyclic amino acids with >95% enantiopurity, validated by chiral HPLC .

Imine Configuration Product Configuration Enantiopurity
(S)-2.60(1R,3R,4S)>95%
(R)-2.60(1R,3S,4S)>95%

Q. How should researchers resolve contradictions in reported reaction mechanisms (e.g., cycloadduct vs. Michael adduct)?

  • Comparative Spectral Analysis : Replicate experiments and compare NMR data with literature. For instance, signals at δ 7.40–6.25 ppm confirm furan retention in Michael adducts, whereas cycloadducts would show fused-ring proton patterns .
  • Mechanistic Re-evaluation : Test proposed pathways (e.g., acid-catalyzed cyclization vs. nucleophilic addition) using isotopic labeling or computational modeling .

Q. What methodologies optimize reaction conditions for high-yield, selective synthesis?

  • Solvent and Catalyst Screening : PEG-400 with boric acid enhances aza-Michael addition yields (80–90%) by stabilizing transition states .
  • Temperature Control : Low temperatures (−20°C) favor kinetic exo isomers, while thermodynamic endo forms dominate at higher temperatures .

Q. How do phosphorylation or oxidation states influence the biological activity of these compounds?

Phosphorylated derivatives exhibit altered bioavailability. For example, methyl 2-diphenylphosphoryloxy derivatives show enhanced stability in metabolic assays, while oxidation to sulfoxides modulates cytotoxicity . Antioxidant activity in bicyclic analogs (IC50 ~10 μM) correlates with free radical scavenging, assessed via DPPH assays .

Data Contradiction Analysis

Case Study : Initial claims of 7-oxa-2-azabicyclo[2.2.1]hept-5-ene formation were revised to aza-Michael adducts after X-ray and 2D NMR analysis . Key lessons:

  • Multi-Technique Validation : Combine NMR, X-ray, and synthetic replicates.
  • Stereochemical Awareness : Diastereotopic protons in adducts mimic exo/endo isomer splitting, leading to misassignment .

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